N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with phenyl groups at positions 3 and 3. The 7-amino group is linked to a 3,4-dimethoxyphenethyl chain. Pyrazolo[1,5-a]pyrimidines are heterocyclic systems valued in medicinal chemistry for their ability to interact with biological targets such as kinases, receptors, and enzymes. The 3,4-dimethoxyphenethyl moiety may enhance bioavailability and target binding through hydrophobic and hydrogen-bonding interactions .
Properties
Molecular Formula |
C28H26N4O2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C28H26N4O2/c1-33-25-14-13-20(17-26(25)34-2)15-16-29-27-18-24(22-11-7-4-8-12-22)31-28-23(19-30-32(27)28)21-9-5-3-6-10-21/h3-14,17-19,29H,15-16H2,1-2H3 |
InChI Key |
OZEPDLSSMYQLLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Pyrazolo[1,5-a]pyrimidine Derivatives
(a) Substituent Variations on the Pyrazolo Core
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Structure : Differs by a 5-methyl, 2-trifluoromethyl, and 3-phenyl substitution.
- Properties : Higher molecular weight (456.47 g/mol) due to the trifluoromethyl group, which increases lipophilicity (logP ~4.36) .
- Significance : The electron-withdrawing CF₃ group may enhance metabolic stability compared to the parent compound.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine Structure: Contains 3,5-dimethyl and 2-(4-methylphenyl) groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
(b) Bioisosteric Replacements
Side-Chain Modifications
N-(1H-imidazol-5-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (Pir-9-3)
2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)oxy)ethoxy)ethan-1-ol (Pir-9-5)
Physicochemical and Pharmacokinetic Properties
*Estimated values based on structural analogs.
Biological Activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O2
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
The compound features a pyrazolopyrimidine core, which is known for its diverse biological activities. The presence of methoxy groups and phenyl substituents enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : The compound can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : It has been suggested that the compound may exhibit antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
- Mechanistic Insights : Research indicated that this compound downregulates the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- In Vivo Models : Animal models treated with the compound exhibited decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in serum.
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways .
Case Studies
- Study on Breast Cancer Cells :
- Inflammation Model in Rats :
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
